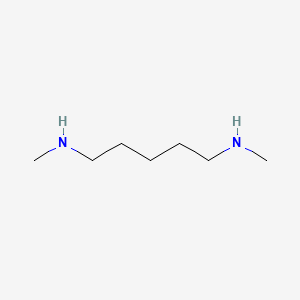

N,N'-dimethylpentane-1,5-diamine

描述

Significance and Research Context of Aliphatic Diamines

Aliphatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to a non-aromatic carbon backbone. Their versatile nature makes them crucial building blocks in a wide array of chemical syntheses and materials science applications.

The significance of aliphatic diamines in academic and industrial research is multifaceted:

Polymer Chemistry : They serve as essential monomers in the synthesis of various polymers, including polyamides and polyurethanes. The properties of the resulting polymers, such as thermal stability and mechanical strength, can be tailored by varying the structure of the diamine. scirp.org

Building Blocks for Synthesis : Aliphatic diamines are versatile intermediates in the synthesis of a variety of organic molecules. basf.com This includes their use in the preparation of ligands for metal complexes and in the creation of more complex organic structures.

Surfactants : Certain aliphatic diamines, particularly those with a long alkyl chain, exhibit surfactant properties. nih.gov The length of the alkyl chain and the spacing between the nitrogen atoms are significant factors in determining their effectiveness as surface-active agents. nih.gov

Corrosion Inhibitors : Some aliphatic diamines are utilized as corrosion inhibitors, protecting metal surfaces from degradation. chembk.com

Biological Research : In the realm of biology, these compounds are employed as reagents for modifying biomolecules and are studied for their potential roles in enzyme inhibition and protein modification.

The research context of aliphatic diamines is broad, spanning from fundamental studies of their chemical reactivity to applied research in materials science and medicinal chemistry. For instance, studies have explored how the structure of aliphatic diamines, such as the length of the carbon chain separating the amino groups, influences the properties of resulting materials like polyurethane-imide elastomers. scirp.org Furthermore, research has delved into the creation of advanced materials, such as aliphatic amine-based polybenzoxazines, which show promise for large-scale industrial applications due to their processability and the accessibility of their raw materials. nih.gov

Historical Overview of Research on N,N'-Dimethylpentane-1,5-Diamine

Research interest in this compound has evolved, with early work likely focusing on its fundamental synthesis and characterization. The compound, with the chemical formula C7H18N2, is a secondary diamine with a five-carbon backbone and methyl groups on both terminal amine groups.

A notable point in the research history of this compound is its detection in the urine of captive cheetahs at concentrations significantly higher than in their free-ranging counterparts. This finding suggested a potential metabolic link to lysine-derived bacterial decarboxylation pathways, opening up avenues for research into the gut microbiome and its metabolic products in different physiological states.

In the field of organic synthesis, this compound has been utilized as a building block. Its chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions, has been a subject of study. For example, it can undergo oxidation to form nitroso or nitro compounds and can be reduced to primary amines.

More recent research has continued to explore its utility in various applications. It has been identified as a marine natural product with cytotoxic properties. cymitquimica.com Furthermore, its potential role in inhibiting IL-6 signaling through antagonism of erylusine receptors has been investigated. cymitquimica.com

The synthesis of related N,N-dimethyl-N'-(1-pyridinylmethylidene) propane-1,3-diamine and its copper complex highlights the ongoing interest in creating new compounds derived from similar diamine structures for potential applications, such as biocidal activity. samipubco.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H18N2 nih.gov |

| Molecular Weight | 130.23 g/mol nih.gov |

| Boiling Point | 174ºC at 760 mmHg chemsrc.com |

| Flash Point | 49.9ºC chemsrc.com |

| Density | 0.805g/cm3 chemsrc.com |

Structure

3D Structure

属性

IUPAC Name |

N,N'-dimethylpentane-1,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-8-6-4-3-5-7-9-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESLVGXJZXNIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299518 | |

| Record name | N1,N5-Dimethyl-1,5-pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56992-95-1 | |

| Record name | N1,N5-Dimethyl-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56992-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N5-Dimethyl-1,5-pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethylpentane 1,5 Diamine

Established Laboratory Synthesis Routes

Laboratory-scale synthesis of N,N'-dimethylpentane-1,5-diamine is achieved through several reliable methods, each starting from different precursors. These routes offer flexibility in terms of reagent availability and equipment requirements.

Reductive Amination Approaches

The key to this method is the choice of reducing agent, which must selectively reduce the imine C=N bonds in the presence of the initial aldehyde C=O groups. Several reducing agents are suitable for this transformation, each with its own advantages.

Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. The reaction is typically performed in a protic solvent like methanol. A stepwise procedure involving imine formation followed by reduction can be employed to minimize side reactions. coatingsworld.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and more selective for imines over carbonyls, allowing the reaction to be performed in a single step at a controlled pH. dntb.gov.ua

Catalytic Hydrogenation: This "green" approach uses hydrogen gas (H₂) and a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. google.com This method avoids stoichiometric inorganic waste products.

The general reaction is as follows:

OHC-(CH₂)₃-CHO + 2 CH₃NH₂ → [CH₃N=CH-(CH₂)₃-CH=NCH₃] --(Reduction)--> CH₃NH-(CH₂)₅-NHCH₃

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, 0°C to RT | Inexpensive, readily available | Can reduce aldehydes if not controlled |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Highly selective for imines | Toxic cyanide byproduct |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol/Methanol, RT, 1-5 bar H₂ | Clean, high yield, atom economical | Requires hydrogenation equipment |

| H₂ / Raney Nickel | Ethanol/Methanol, elevated T & P | Cost-effective for large scale | Requires higher temp/pressure than Pd |

Hydrogenation of Nitrile Precursors

Another significant synthetic route is the catalytic hydrogenation of dinitriles. The precursor for this compound is glutaronitrile (pentanedinitrile). The hydrogenation of nitriles can be complex, as it can yield a mixture of primary, secondary, and tertiary amines. nih.gov

To selectively synthesize the N,N'-dimethyl secondary diamine, the reaction can be conceptualized in two ways:

Hydrogenation of glutaronitrile to 1,5-pentanediamine, followed by methylation.

A more direct, one-pot reductive alkylation where the hydrogenation of glutaronitrile occurs in the presence of methylamine (B109427).

The hydrogenation of aliphatic dinitriles is a well-established industrial process, often employing catalysts like Raney Nickel or Raney Cobalt. taylorfrancis.com The reaction mechanism involves the initial reduction of the nitrile to an imine intermediate, which can then either be further hydrogenated to a primary amine or react with another amine to eventually form secondary or tertiary amines. Controlling reaction conditions such as temperature, pressure, solvent, and the presence of additives (like ammonia (B1221849) to suppress secondary amine formation when the primary amine is desired) is crucial for selectivity. beilstein-journals.org For producing a specific secondary amine, controlling the stoichiometry of reactants and catalyst choice is key. Recent research has shown that atomically dispersed catalysts, such as palladium on nanodiamond-graphene, can offer high selectivity for either primary or secondary amines under mild conditions. nih.gov

Table 2: Catalysts for Hydrogenation of Dinitriles

| Catalyst | Typical Conditions | Target Product Selectivity |

|---|---|---|

| Raney Nickel | 100-150°C, 50-150 bar H₂, Ammonia | Primarily primary diamines (e.g., HMDA from adiponitrile) taylorfrancis.com |

| Raney Cobalt | 100°C, 300 atm, Alcohol/Ammonia | Primary diamines with potential for cyclization byproducts researchgate.net |

| Rhodium (Rh) complexes | Mild conditions | Can be tuned for primary or secondary amines nih.gov |

| Platinum (Pt) nanowires | Mild conditions | High selectivity for secondary amines from nitriles basf.com |

Alkylation Reactions of Diamines

Direct alkylation of a primary diamine is a straightforward approach. The starting material for this synthesis is 1,5-pentanediamine, also known as cadaverine (B124047). nih.gov A classic and highly effective method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction . acs.orgnih.gov

This reaction uses a mixture of excess formic acid and formaldehyde to methylate the amine. rsc.org The process involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid (acting as a hydride donor). acs.org A significant advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts, which can be a common side reaction with other alkylating agents like methyl iodide. acs.org

For the synthesis of this compound from 1,5-pentanediamine, both primary amino groups undergo methylation. The reaction is typically driven to completion by heating.

The reaction proceeds as follows:

H₂N-(CH₂)₅-NH₂ + xs HCHO + xs HCOOH --(Heat)--> CH₃NH-(CH₂)₅-NHCH₃ + 2 CO₂ + 2 H₂O

This method is robust, high-yielding, and uses inexpensive reagents, making it a common choice for laboratory preparations of N-methylated amines. nih.gov

Industrial Scale Preparation Techniques

On an industrial scale, the synthesis of diamines like this compound prioritizes cost, efficiency, safety, and environmental impact. The laboratory methods are adapted and optimized for large-volume, continuous production.

Optimized Continuous Flow Processes

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and integration of purification steps. nih.govalmacgroup.com

A potential industrial continuous flow process for this compound could be based on catalytic reductive amination. In such a setup, streams of glutaraldehyde, methylamine, and hydrogen gas would be continuously fed into a heated reactor.

Reactor Type: A common choice is a packed-bed reactor (or trickle-bed reactor) filled with a solid-supported heterogeneous catalyst (e.g., Pd/C, Pt/C, or a Raney-type catalyst). frontiersin.org

Process Control: The precise control over temperature, pressure, flow rates, and stoichiometry allows for optimization of reaction yield and selectivity, minimizing byproduct formation.

Downstream Processing: The output stream from the reactor would flow directly into subsequent units for continuous separation and purification, for instance, through distillation to remove the solvent and any unreacted starting materials.

This approach is highly scalable; production can be increased by running the process for longer durations or by "numbering up" (running multiple reactors in parallel). almacgroup.com The development of such processes for active pharmaceutical ingredients (APIs) and other fine chemicals demonstrates their robustness and efficiency. acs.orgacs.org

Catalytic Hydrogenation in Large-Scale Production

Catalytic hydrogenation is a cornerstone of the modern chemical industry, used for the large-scale production of numerous bulk chemicals, including aliphatic diamines. taylorfrancis.com The production of hexamethylenediamine (B150038) (HMDA), a key monomer for Nylon 6,6, serves as a well-established industrial analogue. Major chemical companies like BASF produce hundreds of thousands of metric tons of HMDA annually via the catalytic hydrogenation of adiponitrile (B1665535). basf.combasf.comchemeurope.com

This industrial-scale process can be adapted for the synthesis of 1,5-pentanediamine from glutaronitrile, which would then be methylated in a subsequent step.

Catalysts: The catalysts of choice are typically chromium-promoted sponge cobalt or Raney Nickel, which are robust and cost-effective for high-volume production. google.com

Reaction Conditions: The hydrogenation is carried out in large-scale reactors under high pressure (up to 6000 psig) and elevated temperatures (80-150°C). google.com The reaction is highly exothermic, and efficient heat removal is a critical engineering challenge.

One-Pot Reductive Amination: Alternatively, a large-scale reductive amination of glutaraldehyde with methylamine and hydrogen can be performed. This combines the amination and hydrogenation steps into a single, more atom-economical process, which is highly desirable from a green chemistry perspective.

Table 3: Typical Industrial Conditions for Aliphatic Diamine Production via Hydrogenation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Feedstock | Dinitrile (e.g., Glutaronitrile) | For this compound synthesis |

| Catalyst | Raney Nickel, Sponge Cobalt | High activity and durability for industrial use google.com |

| Pressure | 50 - 400 bar (approx. 725 - 6000 psig) | High pressure is required to achieve high reaction rates google.com |

| Temperature | 70 - 150 °C | Optimized to balance reaction rate and catalyst stability |

| Solvent/Medium | Ammonia (liquid), Alcohols | Ammonia is often used to suppress side reactions researchgate.net |

| Reactor Type | Continuous Stirred-Tank Reactor (CSTR), Packed-Bed Reactor | Selected based on process specifics and catalyst form (slurry vs. fixed) |

Green Chemistry Approaches in the Synthesis of this compound

The development of environmentally benign synthetic routes is a central focus of modern chemical research. For the production of this compound, green chemistry principles can be applied to both the choice of starting materials and the reaction methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

Solvent-Free Reaction Methodologies

One significant area of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Solvent-free, or neat, reactions offer a compelling alternative by simplifying processes, reducing waste, and often lowering costs.

A promising solvent-free approach for the synthesis of this compound involves the N-methylation of 1,5-diaminopentane. The Eschweiler-Clarke reaction, a well-established method for amine methylation, can be adapted to be performed under solvent-free conditions. In this modified procedure, a primary or secondary amine is treated with a mixture of paraformaldehyde and oxalic acid dihydrate. The reaction proceeds in a molten state at elevated temperatures, typically between 100-120°C, obviating the need for a solvent. tandfonline.comresearchgate.net This method avoids the use of toxic formalin and concentrated formic acid, which are staples of the traditional Eschweiler-Clarke procedure. tandfonline.comresearchgate.net For the synthesis of this compound, this would involve the bis-methylation of 1,5-diaminopentane.

Another solvent-free approach that has been explored for the N-methylation of secondary amines is mechanochemistry, specifically using a vibrational ball mill. This technique has been shown to be a rapid and efficient method for synthesizing tertiary N-methylated amine derivatives without the use of solvents. researchgate.net While not yet specifically reported for this compound, this methodology presents a potential green synthetic route.

The key advantages of solvent-free methodologies are summarized in the table below.

| Feature | Benefit |

| Reduced Solvent Use | Minimizes the release of volatile organic compounds (VOCs) into the atmosphere. |

| Simplified Workup | Often leads to easier isolation of the final product, reducing the need for additional purification steps and solvent usage. |

| Increased Reaction Rates | Higher concentrations of reactants can lead to faster reaction times. |

| Improved Atom Economy | By eliminating the solvent, a larger proportion of the reactant atoms are incorporated into the final product. |

Utilization of Renewable Feedstocks

The foundation of a truly green synthetic process lies in the origin of its starting materials. The use of renewable feedstocks, derived from biomass, is a critical strategy to reduce reliance on finite petrochemical resources and to create more sustainable chemical value chains.

The precursor to this compound, 1,5-diaminopentane (also known as cadaverine), can be produced from renewable resources through biotechnological pathways. alfa-chemistry.comrsc.orgnih.govresearchgate.net Microbial fermentation processes using engineered strains of bacteria, such as Corynebacterium glutamicum and Escherichia coli, have been developed to produce 1,5-diaminopentane from renewable feedstocks like glucose. alfa-chemistry.comnih.govresearchgate.net These microorganisms are metabolically engineered to efficiently convert sugars into the target diamine. alfa-chemistry.comnih.govresearchgate.net

The bio-based production of 1,5-diaminopentane offers several advantages over traditional chemical synthesis from fossil fuels:

Reduced Carbon Footprint: The carbon in the molecule is derived from renewable biomass, which absorbs carbon dioxide from the atmosphere during its growth.

Milder Reaction Conditions: Biocatalytic processes typically occur at or near ambient temperature and pressure, reducing energy consumption.

High Selectivity: Enzymatic reactions are often highly specific, leading to fewer byproducts and simplifying purification.

Once bio-based 1,5-diaminopentane is obtained, it can then be subjected to green N-methylation techniques to yield this compound. For instance, methanol, which can also be produced from renewable resources, can be used as a sustainable methylating agent in the presence of a suitable catalyst. shokubai.org Heterogeneous catalysts, such as platinum on carbon (Pt/C), have been shown to be effective for the N-methylation of various amines using methanol, operating through a hydrogen-borrowing mechanism. shokubai.org This approach is advantageous as it avoids the use of more toxic and less sustainable methylating agents like methyl halides.

The integration of bio-based feedstock production with green catalytic methodologies provides a comprehensive and sustainable pathway for the synthesis of this compound.

Chemical Reactivity and Transformations

Nucleophilic Reactivity of Amine Moieties

The lone pair of electrons on the nitrogen atoms of N,N'-dimethylpentane-1,5-diamine imparts significant nucleophilic character to the molecule. This allows it to readily participate in reactions with a variety of electrophiles. The amine groups can act as nucleophiles in substitution reactions, leading to the formation of new covalent bonds. This nucleophilicity is fundamental to its use as a building block in organic synthesis for the creation of more complex molecules. The reactivity of the amine moieties can be influenced by steric hindrance around the nitrogen atoms and the electronic effects of substituents.

The table below summarizes the key aspects of the nucleophilic reactivity of the amine moieties in this compound.

| Reactivity Aspect | Description |

| Nucleophilic Center | The nitrogen atoms of the two secondary amine groups. |

| Key Reactions | Nucleophilic substitution and addition reactions. |

| Driving Force | The presence of a lone pair of electrons on each nitrogen atom. |

| Influencing Factors | Steric hindrance and electronic effects of the methyl groups. |

Electrophilic Substitution Patterns

While the primary reactivity of this compound is nucleophilic, electrophilic substitution is not a characteristic reaction for this compound under typical conditions. The electron-donating nature of the alkyl groups attached to the nitrogen atoms increases the electron density on the nitrogens, making them prone to attack by electrophiles rather than undergoing substitution on the carbon backbone.

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction reactions, leading to a variety of products.

Oxidation: The amine functional groups are susceptible to oxidation. Common oxidizing agents can convert the secondary amines to various oxidation states. For instance, treatment with hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of the corresponding N-oxides or other oxidized species. The specific products formed depend on the strength of the oxidizing agent and the reaction conditions.

Reduction: While the amine groups in this compound are already in a reduced state, the molecule can be synthesized through the reduction of precursor compounds. For example, the catalytic hydrogenation of N,N'-dimethyl-1,5-pentanedinitrile is a potential route to produce this compound.

The following table outlines the oxidation and reduction pathways for this compound.

| Transformation | Reagents/Conditions | Potential Products |

| Oxidation | Hydrogen peroxide, Potassium permanganate | N-oxides, other oxidized species |

| Reduction (of precursors) | Catalytic hydrogenation (e.g., Nickel or Palladium catalyst) of dinitriles | This compound |

Derivatization Strategies for Functionalization

The functionalization of this compound through various derivatization strategies is a key aspect of its application in synthesis. The nucleophilic nature of the amine groups allows for the facile introduction of a wide range of functional groups, leading to the creation of new molecules with tailored properties.

One common strategy involves the reaction with electrophilic reagents to form amides, sulfonamides, and ureas. For instance, acylation with acid chlorides or anhydrides yields the corresponding N,N'-disubstituted amides. These derivatization reactions are crucial for incorporating the diamine scaffold into larger molecular frameworks, such as polymers and ligands for metal complexes.

Furthermore, this compound can serve as a building block in multi-component reactions. For example, it can be a component in the synthesis of heterocyclic compounds like 2-aminopyridine (B139424) derivatives. nih.gov These complex reactions often proceed in a cascade manner, efficiently constructing intricate molecular architectures from simple starting materials. nih.gov The ability to participate in such transformations highlights the utility of this compound as a versatile synthon in organic chemistry.

The table below provides examples of derivatization strategies for the functionalization of this compound.

| Derivatization Strategy | Reagent Type | Resulting Functional Group |

| Acylation | Acid chlorides, Acid anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reaction with Isocyanates | Isocyanates | Urea (B33335) |

| Multi-component Reactions | Various electrophiles and other nucleophiles | Heterocyclic structures (e.g., 2-aminopyridines) |

Coordination Chemistry and Ligand Design

Bidentate Ligand Properties of N,N'-Dimethylpentane-1,5-Diamine

This compound functions as a classic bidentate ligand, meaning it binds to a central metal atom at two points. The two donor sites are the nitrogen atoms of the terminal secondary amine groups. Each nitrogen atom possesses a lone pair of electrons that can be donated to a vacant orbital of a metal ion, forming a coordinate covalent bond. The presence of methyl groups on the nitrogen atoms introduces some steric bulk compared to its primary diamine analogue, cadaverine (B124047) (pentane-1,5-diamine), which can influence the geometry and stability of the resulting metal complexes.

Formation of Chelate Complexes with Transition Metals

The simultaneous binding of both nitrogen atoms of a single this compound molecule to a metal center results in the formation of a chelate complex. This process is entropically favored over the coordination of two separate monodentate amine ligands, a phenomenon known as the chelate effect. The formation of a chelate ring significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. acs.orgucl.ac.uk For instance, the formation of a complex between a metal ion and one bidentate diamine ligand is generally more favorable than its formation with two separate amine ligands. ucl.ac.uk

The reaction to form such a complex with a hydrated metal ion can be represented as:

[M(H₂O)ₙ]²⁺ + H₃CNH(CH₂)₅NHCH₃ → [M(H₃CNH(CH₂)₅NHCH₃)(H₂O)ₙ₋₂]²⁺ + 2H₂O

The resulting complex contains a large, eight-membered chelate ring (counting the metal atom).

The stability of a chelate complex is governed by several interconnected factors. While five- and six-membered chelate rings are generally considered the most stable due to minimal ring strain, the flexible nature of the this compound backbone allows for the formation of stable, larger rings.

Chelate Ring Size : this compound forms an eight-membered chelate ring upon coordination. While larger rings can be subject to greater conformational flexibility and potential transannular strain, the stability is highly dependent on the specific metal ion.

Nature of the Metal Ion : The size, charge, and electronic configuration of the transition metal ion are crucial. A higher charge on the metal ion generally leads to a more stable complex. nih.gov The preferred coordination number and geometry of the metal will also dictate how the ligand can bind.

Ligand Basicity : The electron-donating ability (basicity) of the nitrogen atoms influences the strength of the metal-ligand bond. The secondary amine groups in this compound are effective donors.

Steric Effects : The N-methyl groups introduce steric hindrance that can affect the stability of the complex. nih.gov This steric clash can be more pronounced with smaller metal ions or in crowded coordination spheres, potentially leading to lower stability compared to less substituted diamines.

Table 1: General Factors Affecting the Stability of Metal-Diamine Complexes

| Factor | Influence on Stability | Example/Reason |

| Chelate Effect | Increases stability | Entropically favorable to use one bidentate ligand over two monodentate ligands. ucl.ac.uk |

| Chelate Ring Size | Optimal for 5- or 6-membered rings | Larger rings, like the 8-membered ring from this compound, can be stable if the backbone is flexible. acs.org |

| Metal Ion Charge | Higher charge increases stability | Stronger electrostatic attraction between the metal cation and the ligand. nih.gov |

| Metal Ion Size | Must accommodate ligand bite angle | The ionic radius of the metal influences the fit within the chelate ring. |

| Steric Hindrance | Bulky groups can decrease stability | N-methyl groups can cause steric clashes with other ligands in the coordination sphere. nih.gov |

The formation of metal complexes with this compound can lead to various forms of isomerism. For square planar or octahedral complexes of the type [M(diamine)X₂] or [M(diamine)₂X₂], geometrical isomers (cis and trans) are possible. libretexts.org

Cis Isomer : The two other ligands (X) are adjacent to each other.

Trans Isomer : The two other ligands (X) are on opposite sides of the central metal.

The flexible eight-membered ring formed by this compound can adopt different conformations (e.g., chair-like or boat-like forms). The specific conformation adopted can be influenced by interactions with other ligands in the coordination sphere and by crystal packing forces in the solid state. Furthermore, the coordinated secondary nitrogen atoms can become chiral centers upon complexation, potentially leading to a mixture of diastereomers if the ligand itself has pre-existing stereocenters or if multiple diamine ligands are present.

Diverse Coordination Modes in Metal Complexes

While the most common coordination mode for this compound is as a bidentate chelating ligand to a single metal center, its structure does not preclude other possibilities. In polynuclear systems, the ligand could theoretically act as a bridging ligand, with each nitrogen atom coordinating to a different metal center. This would result in the formation of coordination polymers or discrete dimeric or oligomeric species. However, the chelate effect provides a strong driving force for the bidentate coordination mode, and bridging is more commonly observed with more rigid ligands or when the metal centers are held in close proximity by other bridging groups.

Applications of Metal-Diamine Complexes in Material Precursors

Transition metal complexes containing diamine and β-diketonate ligands are valuable as precursors for the deposition of thin films of metal oxides and metal nitrides via techniques like Chemical Vapor Deposition (CVD). ucl.ac.ukcnr.itchemrxiv.org The purpose of the ligands is to create a volatile, stable metal-organic molecule that can be transported in the gas phase to a heated substrate, where it decomposes to form the desired material.

Complexes of this compound, in conjunction with other ligands like β-diketonates, could serve as such precursors. The diamine ligand helps to saturate the metal's coordination sphere, which enhances the complex's stability and volatility. cnr.it Upon heating, the metal-ligand bonds break, and the organic components are released, leaving behind a film of the metal, metal oxide, or metal nitride, depending on the co-reagents used (e.g., oxygen or ammonia). ucl.ac.ukresearchgate.net The properties of the precursor, such as its decomposition temperature and vapor pressure, can be tuned by modifying the ligand structure, making this compound a potentially useful component in the design of new CVD precursors for advanced materials. nih.gov

Catalytic Applications of N,n Dimethylpentane 1,5 Diamine and Its Derivatives

Role as a Chiral or Achiral Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands are crucial for modulating the reactivity and selectivity of a metal catalyst. Diamines are effective ligands due to the strong coordinating ability of their nitrogen atoms. Simple, flexible aliphatic diamines such as N,N'-dimethylpentane-1,5-diamine are typically achiral and can serve as bidentate ligands, forming stable chelate rings with metal centers. This chelation can enhance catalyst stability and influence the electronic properties of the metal, thereby affecting its catalytic activity. While prominent examples in the scientific literature of this compound itself acting as a ligand are scarce, the principles of its potential use can be understood from the broader context of aliphatic diamine chemistry.

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. This process relies on chiral catalysts to control the stereochemical outcome of a reaction. To be effective in asymmetric catalysis, a ligand must be chiral.

This compound in its basic form is achiral and therefore cannot be used directly to induce enantioselectivity. However, it can be modified to create chiral derivatives. For instance, introducing stereocenters on the pentane (B18724) backbone or on the methyl groups could transform it into a chiral ligand. While specific studies detailing the synthesis and application of chiral derivatives of this compound for enantioselective transformations are not widely documented, the concept is well-established for other diamines. For example, chiral C2-symmetric diamines are a "privileged" ligand class, known for their broad applicability and high levels of enantiocontrol in many metal-catalyzed reactions.

The flexible pentyl chain of this compound allows it to form a seven-membered chelate ring with a metal center. The size of this ring influences the bite angle of the ligand, which in turn affects the geometry around the metal and can be a determining factor in the selectivity of the catalytic reaction. The N-methyl groups provide a specific steric and electronic environment compared to primary or bulkier secondary amines. For a specific application, this simple diamine could be systematically modified to optimize catalytic performance, although such detailed studies for this particular compound are not extensively reported.

Heterogeneous Catalysis Incorporating Diamine Functionality

Heterogeneous catalysts are materials that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. A key advantage is the ease of separation of the catalyst from the product mixture, which allows for catalyst recycling and simplifies purification.

Diamine functionalities can be incorporated into heterogeneous catalysts by immobilizing them onto solid supports such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). This can be achieved by covalently bonding a diamine derivative to the surface of the support. While specific examples of this compound being used in this manner are not prevalent in the literature, the general strategy is a common approach to heterogenize homogeneous catalysts. For instance, a modified diamine could be anchored to a support and then complexed with a metal. The resulting solid catalyst would combine the reactivity of the metal-diamine complex with the practical benefits of a heterogeneous system.

Catalysis in Organic Synthesis

Diamine ligands play a significant role in a multitude of transition-metal-catalyzed reactions that are fundamental to organic synthesis, particularly in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for C-C bond formation. The choice of ligand is critical to the success of these reactions. While phosphine ligands are most common, nitrogen-based ligands, including diamines, have been shown to be effective in certain systems. A new palladium(II) complex with a nitrogen-rich ligand, for example, has been shown to be an efficient precatalyst for Suzuki-Miyaura cross-coupling reactions conducted in water. researchgate.net Although this compound is not a commonly cited ligand for these reactions, its ability to chelate palladium could potentially stabilize the catalytic species and promote the desired bond formation.

The formation of C-N bonds is crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Transition-metal-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, has become a standard method for this transformation. These reactions typically employ a palladium catalyst with a suitable ligand to couple an amine with an aryl halide or triflate.

Catalysis in Environmental Applications

The utility of this compound and its derivatives in environmental catalysis is an emerging area of interest, primarily centered on the significant challenge of carbon dioxide (CO2) capture and its subsequent conversion into valuable chemicals. While direct catalytic applications of this compound in environmental remediation are not extensively documented in dedicated studies, the functional characteristics of this diamine suggest its potential role in processes analogous to those reported for structurally similar short-chain N,N'-dialkyl diamines. These related compounds have been investigated for their ability to interact with CO2 and participate in catalytic cycles for its transformation.

The core principle behind using diamines like this compound in environmental applications lies in the nucleophilic nature of their nitrogen atoms, which can react with the electrophilic carbon of CO2. This interaction can lead to the formation of carbamates or other adducts, effectively "capturing" the CO2. This captured CO2 can then be either stored or, more preferably, utilized as a C1 building block in chemical synthesis. The catalytic aspect comes into play when the diamine or its complex facilitates the conversion of the captured CO2 into other molecules.

Research into analogous compounds such as N,N'-dimethylethylenediamine has shown their effectiveness in enhancing the adsorption of carbon dioxide chemicalbook.com. This suggests that this compound, with its two spaced-out amino groups, could exhibit similar or potentially enhanced CO2 capture capabilities due to the cooperative effect of the two amine functionalities.

One of the primary environmental applications for such catalytic systems is the conversion of CO2 into valuable products like cyclic carbonates, carbamates, and ureas researchgate.net. The general mechanism involves the reaction of CO2 with substrates like diols, aminoalcohols, or other diamines researchgate.net. In such processes, a catalyst is crucial to facilitate the reaction under milder conditions. While specific catalysts are often metal-based, the diamine itself can act as a co-catalyst or a ligand that modifies the activity of the primary catalyst.

The potential catalytic cycle involving a diamine like this compound in CO2 conversion can be conceptualized in the following steps:

CO2 Activation: The diamine reacts with CO2 to form a carbamic acid or a carbamate salt. This step activates the otherwise stable CO2 molecule.

Substrate Interaction: The activated CO2-diamine adduct then reacts with another substrate, for instance, an epoxide, to form a cyclic carbonate.

Catalyst Regeneration: After the transfer of the CO2 unit, the diamine is regenerated and can participate in another catalytic cycle.

The table below summarizes the potential environmental catalytic applications of this compound based on the reactivity of analogous diamines.

| Application Area | Potential Role of this compound | Investigated Analogous Diamines |

| CO2 Capture | Sorbent for capturing CO2 from flue gas or the atmosphere. | N,N'-dimethylethylenediamine |

| CO2 Conversion | Co-catalyst or ligand in the synthesis of cyclic carbonates from CO2 and epoxides. | Various short-chain diamines |

| Urea (B33335) Synthesis | Reactant and potential catalyst in the formation of substituted ureas from CO2. | General diamines |

It is important to note that the efficiency of such catalytic processes is highly dependent on the reaction conditions, the nature of the primary catalyst (if any), and the specific structure of the diamine. The distance between the two amine groups in this compound could influence its binding affinity for CO2 and its effectiveness as a ligand or co-catalyst. Further research is necessary to fully elucidate the catalytic potential of this compound and its derivatives in these and other environmental applications.

Applications in Polymer and Materials Science

Monomer in Polymerization Reactions

N,N'-dimethylpentane-1,5-diamine's ability to react with various co-monomers makes it a valuable component in the synthesis of several classes of polymers. Its participation in polymerization reactions leads to the formation of polymers with tailored properties.

Synthesis of Polyamides

Polyamides, a major class of engineering thermoplastics, can be synthesized using diamines and dicarboxylic acids or their derivatives. youtube.com While traditional methods often involve high temperatures and generate significant waste, newer, more environmentally benign methods are being explored. elsevierpure.com Catalytic routes using diamines and diols to produce polyamides with the liberation of hydrogen gas represent a greener alternative. elsevierpure.com

In this context, this compound can be utilized as the diamine monomer. The general reaction involves the condensation of the diamine with a dicarboxylic acid or a diacid chloride. youtube.com The secondary amine groups of this compound react with the carboxylic acid or acid chloride groups to form amide linkages, the characteristic repeating unit of polyamides. The flexibility of the pentyl chain in the diamine can impart a degree of flexibility to the resulting polyamide backbone.

A notable development in polyamide synthesis is the direct catalytic dehydrogenation of diols and diamines. nih.gov This method avoids the use of activated carboxylic acid derivatives and produces water as the primary byproduct. Research has demonstrated the successful synthesis of a range of polyamides with number average molecular weights (Mn) up to 30 kDa using various aliphatic and aromatic diols and diamines. nih.gov The choice of solvent can significantly impact the molecular weight of the resulting polymer, with anisole (B1667542) and anisole/DMSO mixtures showing promise for optimizing the reaction. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Method | Polymer Type | Key Finding |

| Diamine (e.g., this compound) | Dicarboxylic Acid/Diacid Chloride | Traditional Condensation | Polyamide | Forms amide linkages. youtube.com |

| Diamine | Diol | Catalytic Dehydrogenation | Polyamide | Environmentally benign synthesis with H2 as a byproduct. elsevierpure.com |

| Tri(ethylene glycol) | m-xylylene diamine | Ruthenium Pincer Complex | Polyamide | Solvent choice (e.g., anisole) is crucial for achieving high molecular weight. nih.gov |

Preparation of Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu The synthesis of polyimides typically involves a two-step process where a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edunih.gov

While aromatic diamines are commonly used to impart rigidity and thermal stability, the incorporation of aliphatic diamines like this compound can modify the properties of the resulting polyimide. The flexible pentamethylene chain from this compound can lower the glass transition temperature and increase the flexibility of the polymer, potentially improving its processability.

The properties of polyimides can be tailored by the selection of both the dianhydride and the diamine. nih.govresearchgate.net For instance, the use of different diamines with the same dianhydride can lead to polyimides with varying degrees of flexibility and optical properties. researchgate.net The introduction of flexible linkages, such as the one present in this compound, can impact the final characteristics of the polyimide film. nih.gov

Development of Polyureas and Polyurethanes

Polyureas and polyurethanes are versatile polymers with a wide range of applications. researchgate.net Polyureas are typically synthesized by the reaction of a diamine with a diisocyanate, forming urea (B33335) linkages. researchgate.net The use of this compound as the diamine component would lead to a polyurea with flexible segments derived from its pentyl chain. A sustainable approach for polyurea synthesis involves the reaction of diamines with carbon dioxide, avoiding the use of toxic isocyanates. researchgate.net

Polyurethanes are formed from the reaction of a diisocyanate with a polyol, but diamines can also be used as chain extenders to modify their properties. researchgate.net When used as a chain extender, this compound would react with the isocyanate groups to introduce urea linkages into the polyurethane structure, creating a poly(urethane-urea). This can enhance properties such as thermal stability and hydrogen bonding within the polymer network.

Crosslinking Agent in Polymer Networks

The two secondary amine groups of this compound allow it to act as a crosslinking agent. In a polymer system containing reactive groups such as epoxides or isocyanates, the diamine can react with two different polymer chains, creating a covalent bond between them. This crosslinking process transforms a system of individual polymer chains into a three-dimensional network.

The formation of such networks significantly alters the material's properties. Crosslinked polymers generally exhibit increased stiffness, improved thermal stability, and enhanced resistance to solvents and chemicals. The length and flexibility of the this compound crosslink will influence the final properties of the network. A longer, more flexible crosslink can result in a more elastomeric material compared to a shorter, more rigid crosslinking agent. In the context of thermosetting polyimides, for example, diamines are crucial components that contribute to the formation of the crosslinked network upon curing. researchgate.net

Role in Functional Materials Development

Beyond its role as a structural component in polymers, this compound can be incorporated into materials designed for specific functions.

Adsorbent Materials

The amine functional groups in this compound can be leveraged in the development of adsorbent materials. Amines are known to have an affinity for acidic gases like carbon dioxide (CO2). By incorporating this compound into a porous support structure, such as silica (B1680970) gel or a porous polymer, a material with the ability to capture CO2 can be created.

The diamine can be either physically impregnated into the pores of the support or chemically grafted onto its surface. The presence of the amine groups provides active sites for the adsorption of CO2 molecules. The efficiency of such adsorbent materials depends on factors like the amine loading, the surface area of the support, and the operating conditions (temperature and pressure). The flexible nature of the this compound molecule may also allow for conformational changes that facilitate CO2 capture.

Coatings and Resins

This compound, a secondary diamine, holds potential as a versatile building block in the formulation of various coatings and resins. Its bifunctional nature, characterized by the presence of two secondary amine groups, allows it to participate in polymerization and cross-linking reactions. These reactions are fundamental to the formation of high-performance polymers used in protective and decorative coatings, as well as in structural resins. The dimethyl substitution on the nitrogen atoms influences its reactivity and the ultimate properties of the resulting polymer, distinguishing it from primary diamines commonly used in the industry.

Role as a Curing Agent in Epoxy Resins

In the realm of epoxy resins, diamines are critical components, functioning as curing agents or hardeners. The amine functional groups react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. This process builds a three-dimensional cross-linked network, transforming the liquid resin into a hard, durable thermoset solid.

Research into N,N'-dimethyl secondary diamine polymers for epoxy compositions indicates their utility in coatings, adhesives, and composites. google.com The reaction of a secondary diamine with an epoxy resin proceeds through the nucleophilic attack of the amine nitrogen on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a carbon-nitrogen bond. The resulting hydroxyl groups can further catalyze the epoxy-amine reaction.

The molecular structure of the amine curing agent significantly impacts the curing process and the final properties of the epoxy resin. researchgate.net For instance, the flexibility of the pentane (B18724) backbone in this compound can impart a degree of flexibility to the cured resin, potentially improving its impact resistance. The lower reactivity of secondary amines compared to primary amines can also lead to a longer pot life for the epoxy system, which is advantageous for certain application methods.

Below is a comparative table illustrating the potential effects of using this compound as a curing agent in an epoxy formulation compared to a standard primary diamine. The data is representative of general trends observed when comparing secondary and primary amine curing agents.

Table 1: Comparative Properties of Epoxy Resins Cured with Different Amine Types

| Property | Epoxy Cured with Primary Diamine (e.g., 1,5-Pentanediamine) | Epoxy Cured with this compound (Secondary Diamine) |

|---|---|---|

| Pot Life | Shorter | Longer |

| Curing Speed | Faster | Slower |

| Cross-link Density | Higher | Lower |

| Glass Transition Temperature (Tg) | Generally Higher | Generally Lower |

| Flexibility | Lower | Higher |

| Chemical Resistance | Excellent | Good to Excellent |

Potential in Polyurethane and Polyamide Formulations

Beyond epoxy resins, this compound can also be explored as a chain extender in polyurethane systems and as a monomer in the synthesis of polyamides. In polyurethane manufacturing, diamines react with isocyanate-terminated prepolymers to form polyurea linkages, which can enhance the thermal and mechanical properties of the final material. The use of secondary diamines like N,N'-di(2-butyl)-4,4'-methylenedianiline has been shown to produce polyurethanes that are often thermoplastic, making them suitable for coatings, adhesives, and sealants. google.com

In the synthesis of polyamides, diamines are reacted with dicarboxylic acids or their derivatives. researchgate.netnih.gov The reaction of this compound with a dicarboxylic acid would result in a polyamide with N-methylated amide linkages. This N-substitution would disrupt the hydrogen bonding that typically occurs between polyamide chains, leading to a lower melting point, increased solubility in common solvents, and greater flexibility compared to unsubstituted polyamides like Nylon.

Detailed Research Findings

Detailed research specifically on this compound in coatings and resins is limited in publicly available literature. However, extensive research on related diamines provides a strong basis for understanding its potential behavior.

A patent on N,N'-dimethyl secondary diamine polymers highlights their utility as amine-epoxy curing agents. google.com These polymers can be used in amounts ranging from 10% to 90% by weight of the total amine curing agent component. google.com The invention emphasizes that these curing agents can be effective in formulations for various applications, including coatings. google.com

Studies on the curing kinetics of epoxy-diamine systems reveal that the structure of the amine has a profound effect on reactivity. researchgate.net The presence of alkyl groups on the nitrogen, as in this compound, can influence the steric hindrance and the electronic environment of the amine, thereby affecting the reaction rate with the epoxy group.

Furthermore, research on the synthesis of polyamides from diols and diamines demonstrates the versatility of diamines in creating a wide range of polymers with varying thermal stabilities. researchgate.net While this research did not specifically use this compound, it establishes the general principles for its potential application in polyamide synthesis. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are used to predict the geometric and electronic structure of a molecule. Methods like Density Functional Theory (DFT) can determine the most stable three-dimensional arrangement of atoms (conformation) and provide data on bond lengths, bond angles, and electronic properties.

Public chemical databases contain computationally generated data for N,N'-dimethylpentane-1,5-diamine. nih.gov These descriptors are fundamental for computational studies and are derived from its molecular structure. nih.gov For instance, the PubChem database provides a computed 3D conformer showing a likely low-energy spatial arrangement of the molecule. nih.gov

A detailed conformational analysis, while not found specifically for this compound in the searched literature, would typically involve using ab initio electronic structure theory to identify all stable conformers. pnnl.gov Such a study on the related N,N'-dimethylmalonamide molecule illustrates that these calculations can identify multiple stable geometric isomers and determine their relative energies. pnnl.gov A similar approach for this compound would map its potential energy surface to find the most probable structures in a given environment.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₈N₂ | nih.gov |

| Molecular Weight | 130.23 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChI | InChI=1S/C7H18N2/c1-8-6-4-3-5-7-9-2/h8-9H,3-7H2,1-2H3 | nih.gov |

| InChIKey | BESLVGXJZXNIJE-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CNCCCCCNC | nih.gov |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is ideal for studying intermolecular interactions, such as how this compound would behave in a solution or interact with other molecules. The simulation relies on a force field or, for higher accuracy, a potential energy surface derived from quantum-mechanical calculations. researchgate.net

No specific MD simulation studies were found for this compound. However, research on related systems, such as the simulation of ions in N,N-dimethylformamide (DMF), demonstrates the methodology. In that study, a model potential for the interaction between ions and DMF was first developed from quantum calculations. researchgate.net The MD simulation then provided data on the structure of the solvation shells around the ions, analyzing radial distribution functions and coordination numbers. researchgate.net A similar study on this compound could reveal how its flexible pentane (B18724) chain and terminal amine groups interact with solvents or other solutes, providing insight into its properties in a liquid state.

Theoretical Studies of Reaction Mechanisms Involving the Compound

Theoretical studies are crucial for elucidating the step-by-step process of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, products, and intermediate transition states, chemists can predict the most likely reaction pathway. DFT is a common tool for this type of investigation. researchgate.netmdpi.com

While no theoretical studies on the reaction mechanisms of this compound were identified in the search, studies on other nitrogen-containing compounds illustrate the approach. For example, computational studies on the formation of N-Nitrosodimethylamine (NDMA) from hydrazine (B178648) derivatives during ozonation used DFT to explore different pathways, such as initial hydrogen abstraction versus oxygen addition. researchgate.net These calculations can identify the activation energy barriers for each step, revealing the most kinetically favorable route. researchgate.net Another study on the thermal decomposition of N-substituted diacetamides used DFT to analyze a proposed six-membered transition state, explaining how different substituents on the nitrogen atom affect the reaction's activation energy. mdpi.com

A theoretical study of this compound could similarly investigate its potential reactions, such as oxidation, nitrosation, or its role in catalytic cycles, by modeling the transition states and reaction energetics.

Ligand Design and Rationalization through Computational Approaches

The two nitrogen atoms in this compound, each with a lone pair of electrons, make it a potential bidentate ligand capable of coordinating to a metal center. Computational chemistry is widely used in the rational design of ligands for specific applications, such as catalysis or material science.

Computational approaches can predict the geometry of the resulting metal complex, its stability, and its electronic properties. For example, DFT calculations are used to model the coordination of ligands to metal centers and to understand the nature of the metal-ligand bond. Although no specific computational studies on this compound as a ligand were found, the methodologies are well-established. A computational study could, for instance, model its coordination to various transition metals to predict which metals it would bind most strongly to and what the resulting complex's structure and reactivity might be. This predictive capability allows for the rational design of new catalysts or materials by computationally screening potential ligands before their synthesis.

Predictive Modeling for Material Properties

Predictive modeling uses computational algorithms and statistical methods to forecast the properties of a compound based on its chemical structure. These models are trained on large datasets of known compounds and can predict properties for new or uncharacterized molecules.

No specific predictive models for the material properties of this compound have been found. However, the field of materials informatics uses various techniques that could be applied to this compound. Machine learning models, such as graph neural networks, can predict a wide range of characteristics, including melting point, density, and heat of formation, often using only the chemical formula or structure as input. These models learn the complex relationship between a molecule's structure and its macroscopic properties. Applying such a model to this compound could provide estimates of its physical and chemical properties, guiding experimental efforts and material design.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including N,N'-dimethylpentane-1,5-diamine. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons present in the molecule. The methyl (CH₃) protons attached to the nitrogen atoms would produce a signal, likely a doublet if coupled to the N-H proton, which integrates to six protons. The methylene (CH₂) groups of the pentane (B18724) chain would also give rise to characteristic signals. The two CH₂ groups directly bonded to the nitrogen atoms are in a unique chemical environment compared to the other two CH₂ groups further down the chain. The central CH₂ group is also unique. The spin-spin coupling between adjacent, non-equivalent protons would lead to splitting of these signals, providing further structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For the symmetric this compound, four distinct carbon signals are expected: one for the two equivalent methyl carbons, one for the two equivalent carbons adjacent to the nitrogen atoms (C1 and C5), one for the next two equivalent carbons (C2 and C4), and one for the central carbon (C3). The chemical shifts of these signals are indicative of their electronic environment.

| Predicted ¹H and ¹³C NMR Data for this compound | |

| Nucleus | Position |

| ¹H | CH₃-N |

| ¹H | N-H |

| ¹H | N-CH₂- |

| ¹H | -CH₂-CH₂-CH₂- |

| ¹H | -CH₂-CH₂ -CH₂- |

| ¹³C | C H₃-N |

| ¹³C | N-C H₂- |

| ¹³C | -C H₂-CH₂-CH₂- |

| ¹³C | -CH₂-C H₂-CH₂- |

Note: Predicted values are based on standard chemical shift tables and data from similar amine structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of a molecule. cardiff.ac.uk These methods are complementary and provide a characteristic fingerprint for this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would display characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine groups, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹. Other significant absorptions include CH₂ bending (scissoring) vibrations around 1450-1470 cm⁻¹ and C-N stretching vibrations, which can be found in the 1000-1250 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon backbone, which may be weak or absent in the IR spectrum.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. arkat-usa.org The molecular formula of the compound is C₇H₁₈N₂, corresponding to a monoisotopic mass of approximately 130.15 Da. nih.gov

Upon ionization, typically through electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation through various pathways. A characteristic fragmentation for amines is alpha-cleavage, where the bond beta to the nitrogen atom is broken. This process is driven by the stabilization of the resulting positive charge by the non-bonding electrons on the nitrogen atom. For this compound, this could lead to the formation of a prominent iminium ion.

| Plausible Mass Spectrometry Fragments for this compound | |

| m/z Value | Proposed Fragment Structure/Identity |

| 130 | [CH₃NH(CH₂)₅NHCH₃]⁺• (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 86 | [CH₂(CH₂)₃NHCH₃]⁺ |

| 44 | [CH₂=NHCH₃]⁺ (Alpha-cleavage product) |

Note: The fragmentation pattern can be complex, and the relative abundance of fragments depends on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structure Determination

For a flexible molecule like this compound, which is a liquid at room temperature, X-ray crystallography would require the formation of a suitable crystalline derivative, such as a salt (e.g., a hydrochloride or hydrobromide salt) or a co-crystal. While no public crystal structure of this compound itself is currently available, the technique has been successfully applied to related diamine complexes. researchgate.net If a suitable crystal were grown, the analysis would reveal the exact conformation of the pentane chain in the solid state (e.g., extended or folded) and the geometry around the nitrogen atoms. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

Chromatographic Techniques for Purity and Separation Studies

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound, as well as for assessing its purity. The choice of method depends on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography (GC): Given its relatively low molecular weight and expected boiling point, GC is a well-suited technique for the analysis of this compound. A capillary column with a polar stationary phase (such as those containing polyethylene glycol, e.g., DB-WAX) is often effective for separating amines. nih.gov For detection, a Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while coupling GC to a Mass Spectrometer (GC-MS) allows for both separation and positive identification based on mass spectra. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile option, particularly for non-volatile impurities or for preparative scale separations. Reversed-phase HPLC with a C18 column could be used, although the basic nature of the amine might require the use of a mobile phase with a suitable buffer or an ion-pairing agent to achieve good peak shape. Detection could be accomplished using a UV detector if a suitable chromophore is present or introduced via derivatization, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Future Research Directions and Emerging Trends

Integration in Sustainable Chemical Processes

A major trend in the chemical industry is the shift from petrochemical feedstocks to renewable, bio-based sources. researchgate.netnjtech.edu.cn The future of N,N'-dimethylpentane-1,5-diamine is closely linked to this green transition, with research focusing on sustainable synthesis routes and applications that address environmental challenges.

The precursor, 1,5-pentanediamine (also known as cadaverine), is a significant platform chemical that can be produced through the biological decarboxylation of lysine, an amino acid derivable from the fermentation of renewable resources. researchgate.netresearchgate.net This bio-based production is a key area of development, with engineered microbial hosts like Escherichia coli and Corynebacterium glutamicum being optimized for high-yield cadaverine (B124047) production. researchgate.netasm.org Future research will likely focus on creating integrated, multi-step processes that combine the biotechnological production of 1,5-pentanediamine with a subsequent, efficient chemical or enzymatic methylation step to yield this compound.

Another critical area for sustainable application is in carbon capture and utilization (CCU). Amine-based solvents are highly effective for capturing carbon dioxide (CO2) from industrial flue gases or directly from the air (Direct Air Capture - DAC). mdpi.comresearchgate.net Research is increasingly exploring non-aqueous amine solutions to reduce the significant energy penalty associated with regenerating water-based solvents. researchgate.net this compound presents an interesting candidate for such systems. Future investigations will likely assess its CO2 absorption capacity, kinetics, and stability in various non-aqueous solvents, aiming to develop more energy-efficient carbon capture technologies. researchgate.netgoogle.com

| Sustainable Process | Research Objective | Key Precursors/Reagents | Potential Advantage |

| Bio-based Synthesis | Develop an integrated process for converting renewable feedstocks into this compound. | Lysine, 1,5-Pentanediamine (Cadaverine) researchgate.netresearchgate.net | Reduced reliance on fossil fuels; lower carbon footprint. asm.org |

| Carbon Capture | Evaluate and optimize its use as a solvent for post-combustion or direct air CO2 capture. mdpi.com | Non-aqueous solvents (e.g., glycols, alcohols) researchgate.netresearchgate.net | Lower energy consumption for solvent regeneration compared to aqueous systems. researchgate.net |

Exploration of Novel Catalytic Systems

Advances in catalysis are crucial for developing efficient, selective, and environmentally friendly methods for synthesizing diamines. The production of this compound stands to benefit significantly from emerging catalytic technologies that move beyond traditional methylation agents.

One promising frontier is the direct amination of bio-derived diols using ammonia (B1221849). acs.orgcsic.es Research into homogeneous ruthenium-ligand complexes has demonstrated the ability to convert diols into primary diamines with high selectivity. csic.esgoogle.com A future direction would be to adapt and refine these catalytic systems for the reductive N-methylation of 1,5-pentanediamine or even the direct conversion of 1,5-pentanediol (B104693) with dimethylamine.

Furthermore, heterogeneous catalysts, such as carbon shell-confined cobalt nanoparticles, are being developed for the synthesis of primary diamines from biomass-derived aldehydes. acs.org The exploration of novel, robust, and recyclable heterogeneous catalysts for the selective methylation of 1,5-pentanediamine could provide a more economical and sustainable manufacturing process.

The field of asymmetric catalysis, which allows for the synthesis of specific chiral molecules, also presents opportunities. rsc.orgrsc.org While this compound itself is not chiral, related diamine structures are synthesized using catalytic asymmetric methods. rsc.org Developing catalysts for highly selective mono- or di-N-methylation could be a sophisticated route to control the synthesis of this and other complex polyamines. Nickel-catalyzed carboamination is another advanced method being explored for the synthesis of complex diamines from simple precursors, highlighting the trend towards atom-economical, multi-component reactions. acs.org

Advanced Materials Design and Engineering

Diamines are fundamental building blocks for a wide range of polymers, most notably polyamides and polyurethanes. njtech.edu.cnacs.org this compound is explicitly identified as a monomer for the preparation of various polymers and complex organic molecules. Future research will focus on leveraging its specific structure to engineer advanced materials with tailored properties.

The presence of the methyl groups on the terminal nitrogens distinguishes it from its parent compound, 1,5-pentanediamine. These methyl groups can be expected to influence the resulting polymer's characteristics in several ways:

Reduced Hydrogen Bonding: The substitution of N-H protons with methyl groups prevents hydrogen bonding at these sites, which can increase solubility in organic solvents and lower the melting point of the resulting polymer.

Modified Chain Packing and Flexibility: The steric bulk of the methyl groups can disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased flexibility, and different mechanical properties compared to polymers made from unsubstituted diamines.

Altered Reactivity: The tertiary amine nature of the nitrogen atoms (once incorporated into a polymer like a polyamide) can influence the material's chemical resistance and thermal stability.

A significant research trend is the development of high-performance polymers from bio-based monomers. researchgate.netrug.nl By combining bio-derived 1,5-pentanediamine as a starting point for this compound synthesis, researchers can create novel, partially bio-based polyamides and other polymers. researchgate.net These new materials could find applications in coatings, adhesives, and engineered plastics where specific solubility and flexibility profiles are required.

| Polymer Type | Potential Role of this compound | Anticipated Material Property |

| Polyamides | As a diamine monomer, reacting with dicarboxylic acids. | Increased solubility, lower melting point, enhanced flexibility. |

| Polyurethanes | As a chain extender, reacting with diisocyanates. | Modified mechanical properties and thermal stability. njtech.edu.cn |

| Specialty Polymers | As a building block for ligands or functional polymers. | Tunable chemical and physical characteristics for specific applications. |

Interdisciplinary Research Frontiers

The full potential of this compound will be unlocked through collaboration across scientific disciplines, blending chemistry with biology, environmental science, and medicine.

Chemical Biology and Medicinal Chemistry: A notable discovery is the identification of this compound as a marine natural product that can inhibit IL-6 signaling. cymitquimica.com This finding opens a significant interdisciplinary frontier. Future research will involve synthetic chemists working to create analogues of the molecule, while biochemists and pharmacologists investigate its mechanism of action and potential as a lead compound for developing new therapeutics for inflammatory diseases or cancer. cymitquimica.comsamipubco.com Its use as a reagent for modifying biomolecules also places it at the intersection of chemistry and biology.

Metabolic and Bioprocess Engineering: The sustainable production of this diamine hinges on advances in biotechnology. asm.org This requires close collaboration between metabolic engineers, who design and optimize microbial strains for producing the 1,5-pentanediamine precursor, and chemical engineers, who design and scale up the fermentation and subsequent chemical conversion processes to ensure economic viability. researchgate.net

By integrating knowledge from these diverse fields, the scientific community can accelerate the transition of this compound from a laboratory compound to a valuable component in sustainable technologies, advanced materials, and potentially new medicines.

常见问题

Q. Basic

- IR Spectroscopy : Identify amine stretching vibrations (ν(N-H) ~3340 cm⁻¹) and C-N stretches. Chelation shifts in metal complexes (e.g., Pd(II)) are detectable via changes in ligand vibrational modes .

- NMR : Monitor methyl group protons (δ ~2.1–2.3 ppm for N-CH₃) and backbone CH₂ groups. Integration ratios confirm purity .

- X-ray Crystallography : Resolve molecular geometry and chelate ring sizes (e.g., 16- or 20-membered rings in Pd(II) complexes). SHELX programs are standard for structure refinement .

What strategies are employed to resolve contradictions in experimental data, such as inconsistent reaction yields?

Advanced

Systematic parameter screening (e.g., solvent polarity, catalyst loading) and statistical design of experiments (DoE) are critical. For example, tert-amyl alcohol outperforms dioxane due to better solubility of intermediates . Conflicting yields may arise from side reactions (e.g., alkyne oligomerization), which can be suppressed by optimizing stoichiometry or adding inhibitors. Reproducibility requires rigorous control of moisture and oxygen levels .

How does this compound form chelate complexes, and what factors influence ring size?

Advanced